[1,1-Biphenyl]-2,3-diol,4-methyl-
Description
Properties
CAS No. |
116962-33-5 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.237 |
IUPAC Name |
3-methyl-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI Key |
BCCRQVKNFNTTAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Boronic Acid Selection and Substrate Design
A critical step involves selecting a boronic acid bearing the methyl group at position 4. For example, 4-methylphenylboronic acid can be paired with 3-bromo-4-methyl-1,2-dimethoxybenzene to form the biphenyl backbone. The methoxy groups at positions 1 and 2 serve as protected hydroxyls, which are later deprotected.
Reaction Conditions :
-
Catalyst: Pd(PPh₃)₄ (8 mol%)
-
Base: Na₂CO₃ (2.2 equiv)
-
Solvent: Toluene/H₂O (3:1)
-
Temperature: 100°C, 16 hours
The regioselectivity of the coupling ensures the methyl group is introduced at position 4, while the methoxy groups remain intact for subsequent deprotection.
Demethylation of Methoxy Precursors
Demethylation is a pivotal step to convert methoxy groups into hydroxyls. Source details a protocol using hydrogen bromide (HBr) and phase-transfer catalysts for efficient demethylation under reflux conditions.
Optimization of Demethylation
A mixture of 4-methyl-1,2-dimethoxybiphenyl, 48% HBr aqueous solution, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is heated at 110°C for 6–8 hours. The reaction achieves >85% conversion, with the phase-transfer catalyst enhancing interfacial reactivity.
Key Data :
| Parameter | Value |
|---|---|
| HBr Concentration | 48% (aq.) |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 110°C |
| Time | 6–8 hours |
| Yield | 85–90% |
This method avoids harsh conditions that could degrade the biphenyl structure, making it suitable for industrial applications.
Reductive Alkylation Strategies
Reductive alkylation introduces the methyl group post-coupling. Source describes a chloromethylation-reduction sequence starting from phthalic ether derivatives, which can be adapted for biphenyl systems.
Chloromethylation and Zinc Reduction
-
Chloromethylation : Treat 1,2-dimethoxybiphenyl with paraformaldehyde and HCl in dichloromethane at −5°C to introduce a chloromethyl group.
-
Reduction : React the chloromethyl intermediate with zinc powder and ammonium salts in ethanol under reflux to yield the methyl-substituted biphenyl.
Example Reaction :
This two-step process achieves a combined yield of 78%, with the zinc reduction selectively targeting the chloromethyl group without affecting the methoxy substituents.
Direct Hydroxylation Techniques
Direct hydroxylation of pre-methylated biphenyls offers a streamlined route but requires careful control to avoid over-oxidation. Source highlights nitro group intermediates that can be reduced to hydroxyls, though this approach is less common for diol synthesis.
Nitro-to-Hydroxyl Conversion
Nitro groups at positions 2 and 3 on a 4-methylbiphenyl can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. However, this method risks reducing the methyl group or disrupting the biphenyl bond, limiting its practicality.
Comparative Yields :
| Reducing Agent | Yield of Diols |
|---|---|
| H₂/Pd-C | 60% |
| Na₂S₂O₄ | 45% |
Sequential Functionalization and Comparative Analysis
A hybrid approach combines Suzuki coupling, reductive alkylation, and demethylation. This method balances scalability and selectivity, as demonstrated in source and.
Integrated Synthetic Route
-
Suzuki Coupling : 3-Bromo-4-methyl-1,2-dimethoxybenzene + phenylboronic acid → 4-methyl-1,2-dimethoxybiphenyl (79% yield).
-
Demethylation : HBr-mediated cleavage → [1,1-Biphenyl]-2,3-diol,4-methyl- (85% yield).
Advantages :
-
High overall yield (67%).
-
Commercially available starting materials.
-
Mild reaction conditions.
Disadvantages :
-
Requires protection/deprotection steps.
-
Potential for residual bromine contamination.
Chemical Reactions Analysis
Types of Reactions
[1,1-Biphenyl]-2,3-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[1,1-Biphenyl]-2,3-diol,4-methyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1,1-Biphenyl]-2,3-diol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it targets the protein biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The hydroxyl groups on the benzene ring facilitate these interactions, leading to various biochemical effects .
Comparison with Similar Compounds
Structural and Physical Properties
*Estimated based on parent compound.
Key Observations :
- Melting Point : The 4-methyl derivative likely has a lower melting point (~160–180°C) than [1,1'-Biphenyl]-4,4'-diol (287.6°C) due to reduced symmetry and increased steric hindrance .
- Solubility: The methyl group may enhance solubility in organic solvents (e.g., ethanol) compared to the parent 2,3-diol, aligning with trends seen in halogenated analogs (e.g., 2'-chloro derivative) .
Antioxidant Potential
- [1,1-Biphenyl]-2,3-diol,4-methyl-: Likely exhibits antioxidant properties due to phenolic hydroxyl groups, similar to tert-butyl-substituted biphenyl diols used in low-density polyethylene (LDPE) stabilization .
- Comparison with [1,1'-Biphenyl]-4,4'-diol : The 4,4'-diol is regulated in food packaging (SML: 30.0 mg/kg in coatings) due to migration risks, suggesting that the 4-methyl derivative may require similar safety evaluations .
Polymer and Material Science
- Polyamide Precursors: Biphenyl diols like 2,2'-bis(p-aminophenoxy)biphenyl are used in polyamide synthesis . The 4-methyl group could influence polymer crystallinity and thermal stability.
- Chiral Applications : Enantiopure biphenyl diols (e.g., (R)- and (S)-spirobiindene derivatives) are used in asymmetric catalysis . Methyl substitution may alter steric effects in such systems.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to detect intermediates.
- Optimize regioselectivity using steric/electronic directing groups (e.g., methyl at position 4) .
Basic: How to characterize the stereochemical and structural properties of [1,1-Biphenyl]-2,3-diol,4-methyl-?
Methodological Answer:
Characterization requires a combination of spectroscopic and computational tools:
NMR Analysis :
- ¹H/¹³C NMR : Assign hydroxyl protons (δ 5.2–6.0 ppm in DMSO-d₆) and methyl groups (δ 2.3–2.5 ppm). Biphenyl coupling constants (J = 8–10 Hz) confirm backbone geometry .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and verify spatial proximity of substituents .
Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 216.26 for C₁₃H₁₂O₂) .
X-ray Crystallography : Single-crystal analysis defines dihedral angles between phenyl rings and hydrogen-bonding networks (e.g., intramolecular O–H···O interactions) .
Q. Advanced Tip :
- Use quantum chemical ECD/VCD calculations to assign absolute configuration if chirality is introduced .
Advanced: How does the methyl group at position 4 influence the compound’s antioxidant activity?
Methodological Answer:
The methyl group enhances lipophilicity and steric stabilization, impacting redox properties:
DPPH Radical Scavenging Assay :
- Prepare solutions in ethanol (0.1–1.0 mM) and mix with DPPH (100 μM).
- Measure absorbance at 517 nm after 30 min. Compare IC₅₀ values with ascorbic acid (control) .
Structure-Activity Relationship (SAR) :
- Methyl at position 4 increases electron-donating capacity, stabilizing phenoxyl radicals.
- Compare with analogs (e.g., 3,3′-dimethyl derivatives in ) to isolate substituent effects .
Q. Data Interpretation :
- Lower IC₅₀ indicates higher activity. Correlate results with Hammett constants (σ) for substituents.
Advanced: What computational strategies predict the reactivity of [1,1-Biphenyl]-2,3-diol,4-methyl- in catalytic systems?
Q. Methodological Answer :
DFT Calculations :
- Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Analyze Fukui indices to identify nucleophilic/electrophilic sites .
Molecular Docking :
Q. Case Study :
- Biphenyl diols in act as ligands in asymmetric catalysis. Compare binding energies with transition metals (e.g., Ru, Pd) to design chiral catalysts .
Advanced: How to resolve contradictory data on the compound’s solubility and stability?
Q. Methodological Answer :
Solubility Profiling :
- Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Measure via UV-Vis at λ_max .
- Contradiction Note : Hydroxyl groups increase aqueous solubility, but methyl reduces it. Report as “sparingly soluble in water, highly soluble in DMSO” .
Stability Studies :
- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., quinones from oxidation) .
Q. Mitigation Strategy :
Advanced: What in vitro models evaluate its potential as an enzyme inhibitor?
Q. Methodological Answer :
Enzyme Inhibition Assays :
- Tyrosinase Inhibition : Mix compound (0.1–100 μM) with L-DOPA substrate. Measure dopachrome formation at 475 nm .
- Kinase Assays : Use ADP-Glo™ kit for ATP consumption monitoring (e.g., EGFR kinase) .
Cell-Based Models :
- Test cytotoxicity (MTT assay) in human hepatocytes (HepG2) before evaluating therapeutic potential .
Q. Key Finding :
- Biphenyl diols in showed DPPH scavenging comparable to ascorbic acid, suggesting dual antioxidant/enzyme inhibitory roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
